

In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-(Tributylstannyl)pyrimidine**

Cat. No.: **B178186**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectral properties of **5-(tributylstannyl)pyrimidine**, a key building block in organic synthesis, particularly for the construction of complex molecules through Stille cross-coupling reactions. Due to the limited availability of a complete, published dataset for this specific compound, this guide combines available physical data with predicted spectral information based on established principles of spectroscopy and organometallic chemistry.

Chemical and Physical Properties

5-(Tributylstannyl)pyrimidine is a dense, high-boiling liquid. Its key physical properties are summarized below.

Property	Value	Source
Molecular Formula	C ₁₆ H ₃₀ N ₂ Sn	PubChem[1]
Molecular Weight	369.13 g/mol	Sigma-Aldrich
Appearance	Light yellow to yellow liquid	ChemicalBook[2]
Boiling Point	134-138 °C at 2 mmHg	Sigma-Aldrich
Density	1.117 g/mL at 25 °C	Sigma-Aldrich
Refractive Index	n _{20/D} 1.515	Sigma-Aldrich
CAS Number	144173-85-3	Sigma-Aldrich

Synthesis Protocol

A detailed, peer-reviewed synthesis protocol for **5-(tributylstannyl)pyrimidine** is not readily available in the public domain. However, a plausible and effective method can be adapted from established procedures for the synthesis of similar organostannanes, such as the preparation of 2-(tributylstannyl)pyrimidine. The following protocol describes a likely synthetic route starting from 5-bromopyrimidine.

Reaction Scheme:

Materials:

- 5-Bromopyrimidine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride ((n-Bu)₃SnCl)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexanes and ethyl acetate for chromatography

Procedure:

- Preparation: Under an inert atmosphere (argon or nitrogen), a solution of 5-bromopyrimidine (1.0 eq) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath.
- Lithiation: n -Butyllithium (1.1 eq) is added dropwise to the cooled solution, and the reaction mixture is stirred at -78°C for 1 hour. The formation of the lithiated pyrimidine intermediate is typically observed.
- Stannylation: A solution of tributyltin chloride (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78°C . The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- Workup: The reaction is quenched by the slow addition of saturated aqueous NH_4Cl solution. The mixture is transferred to a separatory funnel and extracted with diethyl ether.
- Purification: The combined organic layers are washed with saturated aqueous NaHCO_3 solution and brine, then dried over anhydrous MgSO_4 . The solvent is removed under reduced pressure.
- Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford **5-(tributylstannyl)pyrimidine** as a liquid.

Spectral Data

The following tables summarize the predicted and known spectral data for **5-(tributylstannyl)pyrimidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.1	s	1H	H-2
~8.7	s	2H	H-4, H-6
1.50 - 1.65	m	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.28 - 1.40	m	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
1.05 - 1.15	t	6H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
0.85 - 0.95	t	9H	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃

¹³C NMR (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

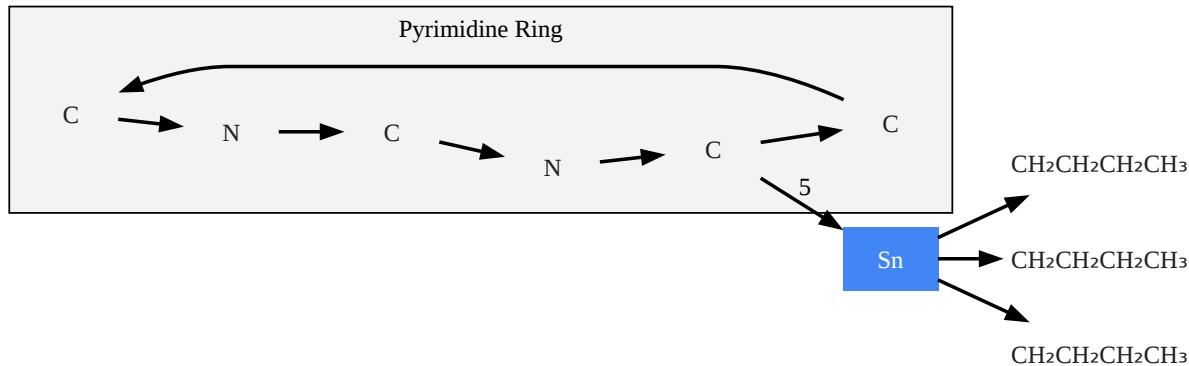
Chemical Shift (δ) ppm	Assignment
~159	C-4, C-6
~157	C-2
~130	C-5
~29.0	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~27.2	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~13.6	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃
~10.8	Sn-(CH ₂ CH ₂ CH ₂ CH ₃) ₃

¹¹⁹Sn NMR (Predicted)

Solvent: CDCl_3 , Reference: SnMe_4 at 0.0 ppm

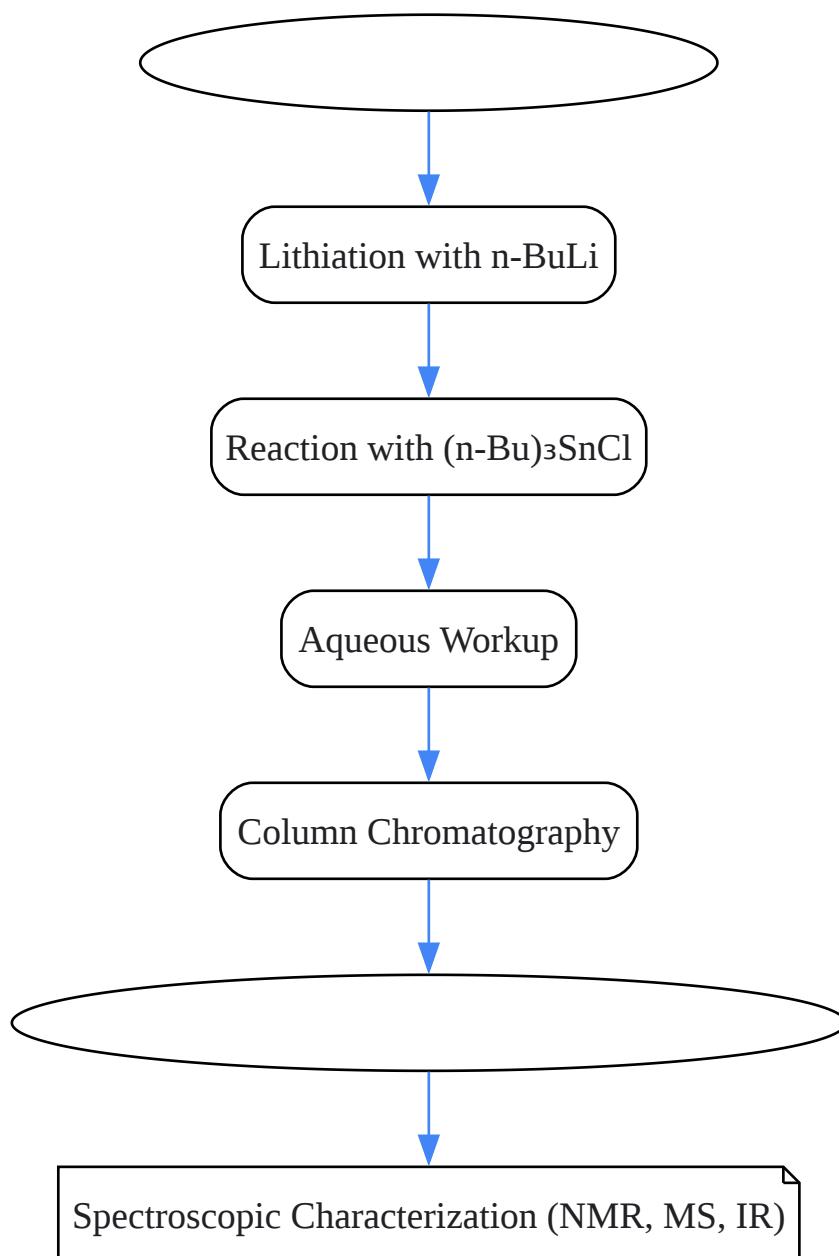
Chemical Shift (δ) ppm	Comments
~ -10 to -30	The chemical shift is highly dependent on the solvent and coordination state of the tin atom.

Mass Spectrometry (MS)


m/z	Interpretation
369	$[\text{M}]^+$ (based on the most abundant isotopes)
370.1431	$[\text{M}]^+$ (monoisotopic mass) [1]
313	$[\text{M} - \text{C}_4\text{H}_9]^+$
257	$[\text{M} - 2(\text{C}_4\text{H}_9)]^+$
201	$[\text{M} - 3(\text{C}_4\text{H}_9)]^+$
79	$[\text{C}_4\text{H}_3\text{N}_2]^+$

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm^{-1})	Intensity	Assignment
~3050	Weak	C-H stretching (aromatic)
2955, 2925, 2870	Strong	C-H stretching (aliphatic)
~1560, 1480, 1400	Medium-Strong	C=C and C=N stretching (pyrimidine ring)
~1465	Medium	CH_2 bending
~1375	Medium	CH_3 bending
~1000 - 1200	Medium	Ring vibrations
Below 800	Medium-Strong	C-H out-of-plane bending


Visualizations

The following diagrams illustrate the chemical structure of **5-(tributylstannylyl)pyrimidine** and a general workflow for its synthesis and characterization.

[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **5-(tributylstannylyl)pyrimidine**.

[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for the synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Tributylstannyl)pyrimidine | C16H30N2Sn | CID 2763249 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 5-(TRIBUTYLSTANNYL)PYRIMIDINE | 144173-85-3 [amp.chemicalbook.com]
- To cite this document: BenchChem. [In-depth Technical Guide to 5-(Tributylstannyl)pyrimidine: Synthesis and Spectral Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178186#5-tributylstannyl-pyrimidine-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com